N-(3,5-dimethylphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide
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Description
N-(3,5-dimethylphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide is a useful research compound. Its molecular formula is C23H29N3O and its molecular weight is 363.505. The purity is usually 95%.
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Scientific Research Applications
Antibacterial, Antifungal, and Anthelmintic Applications
Research on derivatives similar to N-(3,5-dimethylphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide has demonstrated significant biological activity. A study by Khan et al. (2019) synthesized and characterized benzyl and sulfonyl derivatives for antibacterial, antifungal, and anthelmintic screening. Some compounds showed notable biological activities, underscoring their potential as antibacterial, antifungal, anthelmintic, and fingerprint detection agents Khan et al., 2019.
Synthesis and Production
Guillaume et al. (2003) described a practical synthesis process starting from piperazine and N-chloroacetyl-2,6-xylidine, highlighting a scalable approach for producing compounds with similar structures. This research provides insights into the chemical synthesis and potential industrial application of such compounds Guillaume et al., 2003.
Potential Pesticides
Olszewska et al. (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide by X-ray powder diffraction, identifying them as potential pesticides. This research suggests applications in agricultural chemistry, especially in the development of new pesticides Olszewska et al., 2011.
Antitumor Activity
Xin et al. (2018) synthesized 1-phenyl-4-substituted phthalazine derivatives, including compounds similar to this compound, and evaluated them for antiproliferative activity against cancer cell lines. This indicates the potential of such compounds in cancer research and therapy Xin et al., 2018.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O/c1-19-15-20(2)17-22(16-19)24-23(27)18-26-13-11-25(12-14-26)10-6-9-21-7-4-3-5-8-21/h3-9,15-17H,10-14,18H2,1-2H3,(H,24,27)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OODDQJOXQUVTHB-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2CCN(CC2)CC=CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2CCN(CC2)C/C=C/C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.